Ruthenium trichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

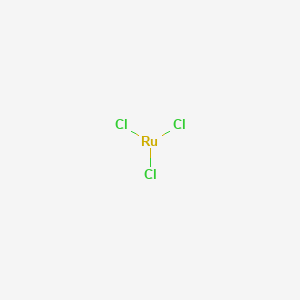

Ruthenium trichloride is a chemical compound with the formula RuCl₃. It is commonly referred to in its hydrated form, RuCl₃·xH₂O, where x typically approximates to three. Both the anhydrous and hydrated forms are dark brown or black solids. This compound is a significant starting material in ruthenium chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, which helps in carrying the product by the gas stream and crystallizing it upon cooling .

Industrial Production Methods: Industrial production of ruthenium(III) chloride involves the direct chlorination of ruthenium metal at high temperatures, around 700°C. The trihydrate form can be produced by evaporating a hydrochloric acid solution of ruthenium(III) hydroxide to dryness or by reducing ruthenium(VIII) oxide in a hydrochloric acid solution .

Análisis De Reacciones Químicas

Types of Reactions: Ruthenium trichloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form ruthenium tetroxide (RuO₄).

Reduction: It can be reduced to blue divalent ruthenium ions when interacting with sodium amalgam or titanium trichloride.

Substitution: It forms complexes with ammonia, potassium cyanide, and potassium nitrite.

Common Reagents and Conditions:

Oxidation: Sodium metaperiodate or chlorine gas.

Reduction: Sodium amalgam or titanium trichloride.

Substitution: Ammonia, potassium cyanide, potassium nitrite.

Major Products:

Oxidation: Ruthenium tetroxide (RuO₄).

Reduction: Divalent ruthenium ions.

Substitution: Ammonia, cyanide, and nitrite complexes.

Aplicaciones Científicas De Investigación

Ruthenium trichloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which ruthenium(III) chloride exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with DNA, leading to the inhibition of DNA replication and transcription. Additionally, ruthenium(III) chloride can generate reactive oxygen species, which contribute to its cytotoxic effects on cancer cells .

Comparación Con Compuestos Similares

Ruthenium trichloride is unique compared to other ruthenium compounds due to its versatility and wide range of applications. Similar compounds include:

Ruthenium(IV) oxide (RuO₂): Used in catalysis and as an intermediate in the purification of ruthenium.

Ruthenium tetroxide (RuO₄): A strong oxidizing agent used in organic synthesis.

Ruthenium(II)–arene complexes: Studied for their anti-metastatic properties in cancer treatment.

This compound stands out due to its ability to form a variety of complexes and its significant role in both research and industrial applications.

Propiedades

Número CAS |

12648-62-3 |

|---|---|

Fórmula molecular |

RuCl3 Cl3Ru |

Peso molecular |

207.4 g/mol |

Nombre IUPAC |

trichlororuthenium |

InChI |

InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 |

Clave InChI |

YBCAZPLXEGKKFM-UHFFFAOYSA-K |

SMILES |

Cl[Ru](Cl)Cl |

SMILES canónico |

Cl[Ru](Cl)Cl |

Sinónimos |

uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)

![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)

![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)

![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)

![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)